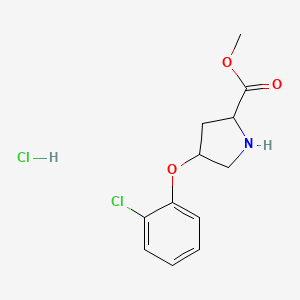
(1R)-1-(4-cyclohexylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(4-Cyclohexylphenyl)ethan-1-ol is an organic compound characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Cyclohexylphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-cyclohexylbenzaldehyde and a suitable reducing agent.
Reduction Reaction: The aldehyde group of 4-cyclohexylbenzaldehyde is reduced to an alcohol group using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at a controlled temperature to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for (1R)-1-(4-Cyclohexylphenyl)ethan-1-ol may involve large-scale reduction reactions using efficient catalysts and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(4-Cyclohexylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the alcohol group can lead to the formation of hydrocarbons.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3), or sulfonating agents (SO3/H2SO4).
Major Products
Oxidation: Formation of 4-cyclohexylbenzaldehyde or 4-cyclohexylacetophenone.
Reduction: Formation of cyclohexylbenzene.
Substitution: Formation of nitro, sulfo, or halo derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R)-1-(4-Cyclohexylphenyl)ethan-1-ol depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Chemical Reactivity: Undergoing chemical reactions that alter its structure and function.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-(4-Cyclohexylphenyl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different stereochemistry.
4-Cyclohexylbenzyl Alcohol: Lacks the ethan-1-ol moiety but shares the cyclohexylphenyl structure.
4-Cyclohexylacetophenone: An oxidized derivative with a ketone group instead of an alcohol.
Uniqueness
For precise and detailed information, consulting scientific literature and databases is recommended.
Propiedades
Fórmula molecular |
C14H20O |
|---|---|
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
(1R)-1-(4-cyclohexylphenyl)ethanol |
InChI |
InChI=1S/C14H20O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h7-11,13,15H,2-6H2,1H3/t11-/m1/s1 |
Clave InChI |
CYEIZTMWVNXOQH-LLVKDONJSA-N |
SMILES isomérico |
C[C@H](C1=CC=C(C=C1)C2CCCCC2)O |
SMILES canónico |
CC(C1=CC=C(C=C1)C2CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[6-(4-Aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12106956.png)



